Cas no 15093-53-5 (Thiourea,N'-phenyl-N,N-bis(phenylmethyl)-)

15093-53-5 structure
Nome del prodotto:Thiourea,N'-phenyl-N,N-bis(phenylmethyl)-
Thiourea,N'-phenyl-N,N-bis(phenylmethyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Thiourea,N'-phenyl-N,N-bis(phenylmethyl)-
- 1,1-Dibenzyl-3-phenylisothiourea
- 1,1-dibenzyl-3-phenyl-2-thiourea
- 1,1-Dibenzyl-3-phenyl-thioharnstoff
- 1-Phenyl-3,3-dibenzyl-thioharnstoff
- 3,3-Dibenzyl-1-phenylthiourea
- N,N-Dibenzyl-N'-phenyl-thioharnstoff
- N,N-dibenzyl-N'-phenyl-thiourea
- N'-Phenyl-N,N-bis(phenylmethyl)thiourea
- N-Phenyl-N,N'-dibenzyl-thioharnstoff
- PhNHC(S)N(CH2Ph)2
- ChemDiv3_003285
- SR-01000495660
- SR-01000495660-1
- Urea,1-dibenzyl-3-phenyl-2-thio-
- PPRFKFURQYWPRC-UHFFFAOYSA-N
- HMS1482F07
- DTXSID10934125
- N,N-Dibenzyl-N'-phenylthiourea #
- Thiourea, N'-phenyl-N,N-bis(phenylmethyl)-
- NSC-131978
- N,N-Dibenzyl-N'-phenylcarbamimidothioic acid
- Thiourea,N-bis(phenylmethyl)-
- 1,1-dibenzyl-3-phenylthiourea
- NSC131978
- Urea, 1,1-dibenzyl-3-phenyl-2-thio-
- SDCCGSBI-0087246.P001
- BRD-K61221946-001-01-8
- IDI1_021195
- SCHEMBL5463525
- 15093-53-5
- N,N-Dibenzyl-N'-phenylthiourea
- AKOS000388796
-
- Inchi: InChI=1S/C21H20N2S/c24-21(22-20-14-8-3-9-15-20)23(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-15H,16-17H2,(H,22,24)
- Chiave InChI: PPRFKFURQYWPRC-UHFFFAOYSA-N
- Sorrisi: C1=CC=C(NC(N(CC2=CC=CC=C2)CC2=CC=CC=C2)=S)C=C1
Proprietà calcolate
- Massa esatta: 332.1349
- Massa monoisotopica: 332.135
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 24
- Conta legami ruotabili: 5
- Complessità: 346
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 47.4Ų
- XLogP3: 4.7
Proprietà sperimentali
- Densità: 1.206
- Punto di ebollizione: 486.4°Cat760mmHg
- Punto di infiammabilità: 247.9°C
- Indice di rifrazione: 1.688
- PSA: 15.27
- LogP: 5.15880
Thiourea,N'-phenyl-N,N-bis(phenylmethyl)- Letteratura correlata
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
5. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
15093-53-5 (Thiourea,N'-phenyl-N,N-bis(phenylmethyl)-) Prodotti correlati
- 137553-42-5(2-Fluoro-4-iodobenzonitrile)
- 942069-65-0(2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 29939-38-6(4-Pyrimidinol, 6-hydrazino-2-methyl- (8CI))
- 1261613-23-3(6-Chloro-2-(2,3-difluorophenyl)nicotinic acid)
- 932962-87-3(2-{7-(3-fluorophenyl)-8-oxo-7H,8H-1,2,4triazolo4,3-apyrazin-3-ylsulfanyl}-N-(2-phenylethyl)acetamide)
- 1804211-57-1(2-(Chloromethyl)-3-(2-chloropropanoyl)mandelic acid)
- 101259-00-1(Butanoic acid, 2-(aminomethyl)-3-methyl-, ethyl ester, hydrochloride)
- 1803762-89-1(Ethyl 6-cyano-3-mercapto-2-methoxyphenylacetate)
- 824394-14-1(Ethyl 2-Amino-5-methylhex-4-enoate)
- 17349-63-2(Ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
